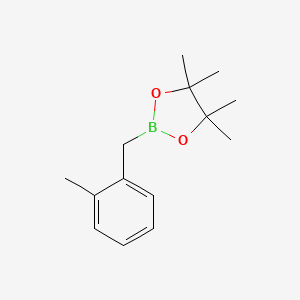
4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane
説明
Organoboron compounds, such as the one you’re asking about, are widely used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The structure of organoboron compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .
Chemical Reactions Analysis
Organoboron compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
科学的研究の応用
Specific Application: Synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)-3-Methyl-Butanamide
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used in the synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)-3-Methyl-Butanamide, an important boric acid derivative .
- Methods of Application/Experimental Procedures : The title compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
- Results/Outcomes : The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is also used to study the molecular electrostatic potential and frontier molecular orbitals of the title compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the title compound .
Synthesis of Carbonic Acid Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used in the synthesis of carbonic acid derivatives, such as 4-nitrophenyl (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl) carbonate .
- Methods of Application/Experimental Procedures : The synthesis of these derivatives typically requires organic chemistry synthesis techniques, which can be complex .
- Results/Outcomes : The resulting carbonic acid derivatives have potential applications in various fields, but their specific uses need to be determined based on specific research or experiments .
Synthesis of N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Yl)Cyclopropanesulfonamide
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used in the synthesis of N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Yl)Cyclopropanesulfonamide, an organic intermediate with borate and sulfonamide groups .
- Methods of Application/Experimental Procedures : The synthesis of this compound involves nucleophilic and amidation reactions .
- Results/Outcomes : The structure of the resulting compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
将来の方向性
The future directions of organoboron compounds research include their use in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . These drug carriers can not only load anti-cancer drugs, but also deliver insulin and genes .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(2-methylphenyl)methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-11-8-6-7-9-12(11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXACVPIKPLPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




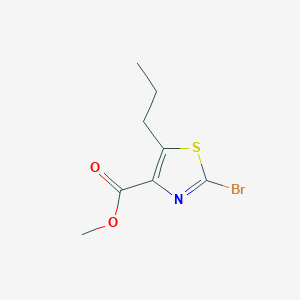
![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)
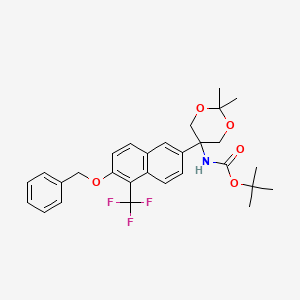
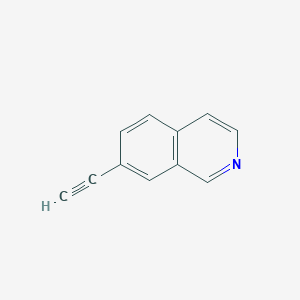
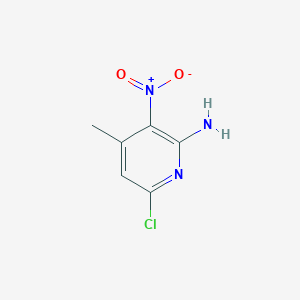
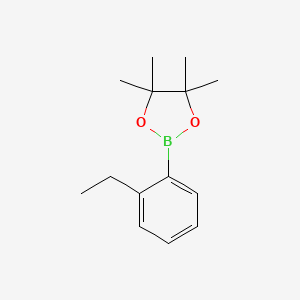
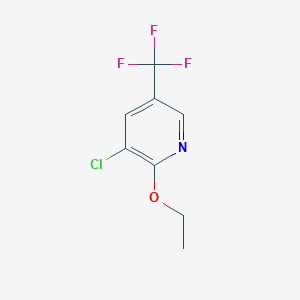
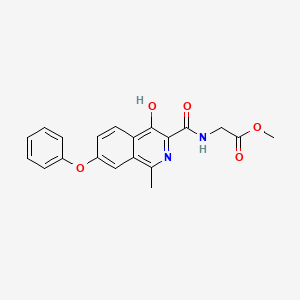
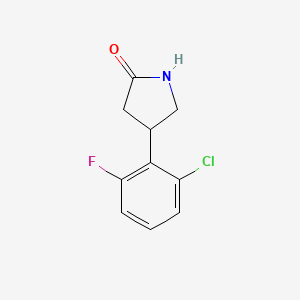
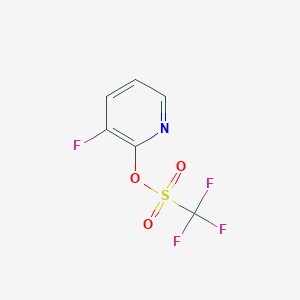
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)